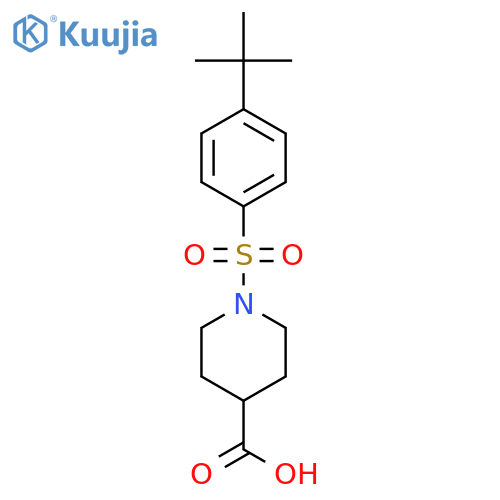

Cas no 757192-86-2 (1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid)

1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-[(4-tert-butylphenyl)sulfonyl]piperidine-4-carboxylic acid

- 4-Piperidinecarboxylic acid, 1-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-

- 1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid

- MFCD06340104

- HFB19286

- 1-[(4-tert-butylbenzene)sulfonyl]piperidine-4-carboxylic acid

- 1-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-4-piperidinecarboxylic acid

- CS-0229894

- SR-01000054263-1

- DTXSID401157773

- Z45524868

- 1-(4-tert-butylphenyl)sulfonylpiperidine-4-carboxylic Acid

- G36217

- 757192-86-2

- STL503386

- AKOS002301797

- 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylicacid

- EN300-10147

- SR-01000054263

- 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid

-

- インチ: InChI=1S/C16H23NO4S/c1-16(2,3)13-4-6-14(7-5-13)22(20,21)17-10-8-12(9-11-17)15(18)19/h4-7,12H,8-11H2,1-3H3,(H,18,19)

- InChIKey: CJADWPAXLWZMKQ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 325.13477939Da

- どういたいしつりょう: 325.13477939Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 487

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 83.1Ų

1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-10147-0.25g |

1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid |

757192-86-2 | 96% | 0.25g |

$92.0 | 2023-10-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1300564-5g |

1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid |

757192-86-2 | 95% | 5g |

¥8673.00 | 2024-07-28 | |

| Chemenu | CM481234-1g |

1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid |

757192-86-2 | 95%+ | 1g |

$323 | 2022-08-31 | |

| Enamine | EN300-10147-2.5g |

1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid |

757192-86-2 | 96% | 2.5g |

$503.0 | 2023-10-28 | |

| Aaron | AR019KFR-250mg |

1-(4-tert-Butylbenzenesulfonyl)piperidine-4-carboxylic acid |

757192-86-2 | 95% | 250mg |

$152.00 | 2025-02-08 | |

| Enamine | EN300-10147-5g |

1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid |

757192-86-2 | 96% | 5g |

$743.0 | 2023-10-28 | |

| Aaron | AR019KFR-10g |

1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid |

757192-86-2 | 96% | 10g |

$1539.00 | 2023-12-13 | |

| 1PlusChem | 1P019K7F-100mg |

1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid |

757192-86-2 | 95% | 100mg |

$134.00 | 2025-03-03 | |

| A2B Chem LLC | AV24907-100mg |

1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid |

757192-86-2 | 96% | 100mg |

$105.00 | 2024-04-19 | |

| A2B Chem LLC | AV24907-1g |

1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid |

757192-86-2 | 96% | 1g |

$305.00 | 2024-04-19 |

1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acidに関する追加情報

1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid (CAS 757192-86-2) の最新研究動向

1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid (CAS 757192-86-2) は、近年注目を集めている有機化合物であり、特に医薬品開発や生物活性分子の設計において重要な役割を果たしています。本化合物は、スルホンアミド基とカルボキシル基を有するピペリジン誘導体であり、その特異的な構造から多様な生物学的活性が期待されています。最近の研究では、この化合物が特定の酵素阻害剤やシグナル伝達経路の調節剤としての可能性が探求されています。

2023年から2024年にかけて発表された複数の研究論文によると、1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid は、炎症性疾患やがん治療における潜在的な応用が検討されています。特に、NF-κB経路やMAPキナーゼ経路への影響が注目されており、これらの経路を標的とした新規治療薬の開発候補としての可能性が示唆されています。実験室レベルでのin vitro試験では、特定のがん細胞株に対する増殖抑制効果が確認されており、その作用機序の解明が進められています。

最近の合成化学的研究では、1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid の構造最適化が行われ、より高い生物学的活性と選択性を持つ誘導体の開発が進められています。特に、カルボキシル基の修飾やピペリジン環の置換パターンを変化させることで、標的タンパク質との親和性を向上させる試みがなされています。これらの構造活性相関研究(SAR)は、創薬プロセスにおいて重要な知見を提供しています。

薬物動態学的な特性に関しては、本化合物の生体利用性と代謝安定性を改善するための研究が行われています。最近の報告によると、プロドラッグ戦略を用いることで経口吸収性を向上させることに成功した例があり、臨床応用に向けた重要な進展が見られます。また、in silico ADME予測ツールを用いた仮想スクリーニングにより、最適な薬物特性を持つ新規アナログの設計が効率的に行えるようになってきています。

産業界における動向として、1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid を基本骨格とする化合物ライブラリの構築が複数の製薬企業で進められています。これらのライブラリは、ハイスルー���ットスクリーニング(HTS)プラットフォームを用いた新規リード化合物の探索に活用されており、創薬パイプラインの拡充に寄与しています。特に、自己免疫疾患や神経変性疾患を標的としたスクリーニングで有望な結果が得られているとの報告があります。

今後の展望としては、1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid を基盤とした化合物の臨床試験への移行が期待されます。現在進行中の前臨床研究の結果次第では、近い将来に臨床開発段階に入る可能性があります。また、構造活性相関のさらなる解明とコンピュータ支援創薬(CADD)技術の進歩により、より優れた特性を持つ新規誘導体の設計が加速することが予想されます。

757192-86-2 (1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid) 関連製品

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 61549-49-3(9-Decenenitrile)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 557-08-4(10-Undecenoic acid zinc salt)